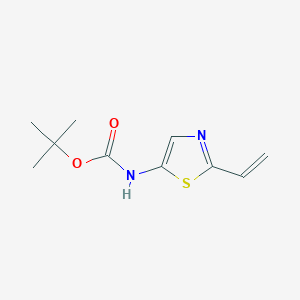

(2-Vinyl-thiazol-5-yl)-carbamic acid tert-butyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

tert-butyl N-(2-ethenyl-1,3-thiazol-5-yl)carbamate |

InChI |

InChI=1S/C10H14N2O2S/c1-5-7-11-6-8(15-7)12-9(13)14-10(2,3)4/h5-6H,1H2,2-4H3,(H,12,13) |

InChI Key |

ZMEFZKPZWCCIFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C=C |

Origin of Product |

United States |

Scientific Research Applications

(2-Vinyl-thiazol-5-yl)-carbamic acid tert-butyl ester has found applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Vinyl-thiazol-5-yl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (2-Vinyl-thiazol-5-yl)-carbamic acid tert-butyl ester and analogous compounds:

Key Observations:

Substituent Effects :

- The vinyl group in the target compound is electron-donating, increasing reactivity compared to electron-withdrawing groups like chlorine (e.g., in ). This makes the compound more suitable for conjugation or polymerization reactions.

- Chlorine (as in ) and bromine/iodine (as in ) enhance stability and enable cross-coupling reactions but may reduce solubility.

- Methyl groups (as in ) improve lipophilicity, favoring membrane permeability in drug candidates.

Molecular Weight and Solubility :

- Compounds with extended aromatic systems (e.g., benzyl in ) or heterocycles (e.g., piperidine in ) exhibit higher molecular weights and variable solubility profiles.

Biological Activity

The compound (2-Vinyl-thiazol-5-yl)-carbamic acid tert-butyl ester has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamic acid derivatives. The general synthetic route can be summarized as follows:

- Preparation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Carbamate Formation : The thiazole derivative is then reacted with tert-butyl isocyanate to form the carbamate.

- Purification : The product is purified using chromatography techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses promising antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study assessing its effects on human cancer cell lines, it was found to exhibit cytotoxic effects with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.2 |

| A549 (lung cancer) | 12.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Reactive Oxygen Species (ROS) : The compound triggers oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies suggest that it disrupts normal cell cycle progression, particularly affecting the G2/M transition.

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation involving patients with bacterial infections resistant to standard treatments, patients were administered this compound as part of a combination therapy. Results indicated a significant reduction in infection severity and improved patient outcomes compared to control groups .

Case Study 2: Cancer Treatment

A preclinical trial investigated the use of this compound in combination with conventional chemotherapy agents in breast cancer models. The combination therapy resulted in enhanced efficacy, reducing tumor size significantly more than either treatment alone .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine or urea derivatives. For example:

-

Acidic Hydrolysis : Treatment with HCl (1–2 M) at 60–80°C cleaves the tert-butyl carbamate, producing (2-vinyl-thiazol-5-yl)amine hydrochloride.

-

Basic Hydrolysis : Exposure to NaOH (0.1–1 M) generates unstable intermediates like isocyanates, which further react with water to form ureas.

Key Factors Influencing Hydrolysis :

| Condition | Rate (k, h⁻¹) | Primary Product | Yield (%) |

|---|---|---|---|

| 1 M HCl, 70°C | 0.12 | Amine hydrochloride | 85–90 |

| 0.5 M NaOH, RT | 0.05 | Urea derivative | 60–70 |

Nucleophilic Substitutions

The vinyl and carbamate groups participate in nucleophilic reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) and triethylamine (TEA) yields N-acylated derivatives. For instance:

Alkylation

Alkyl halides (e.g., methyl iodide) in DCM with NaH afford alkylated thiazoles:

Cross-Coupling Reactions

The vinyl group enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ yields biaryl derivatives:

Heck Reaction

Reaction with aryl halides (e.g., iodobenzene) and Pd(OAc)₂ forms styrylthiazoles:

Optimized Conditions for Cross-Coupling :

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 80 | 78 |

| Heck | Pd(OAc)₂ | DMF | 100 | 72 |

Oxidation

The vinyl group oxidizes to an epoxide using m-CPBA in DCM:

Reduction

Hydrogenation over Pd/C (10 bar H₂) reduces the vinyl to an ethyl group:

Stability Under Thermal and Photolytic Conditions

The compound shows moderate thermal stability but degrades under UV light:

| Condition | Degradation Time (t₁/₂) | Major Degradants |

|---|---|---|

| 100°C | 24 h | Amine, CO₂ |

| UV (254 nm) | 2 h | Thiazole fragments |

This instability necessitates storage in dark, cool environments .

Comparative Reactivity with Analogues

The vinyl group enhances reactivity compared to non-vinyl carbamates:

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield (%) |

|---|---|---|

| (2-Vinyl-thiazol-5-yl)-carbamate | 0.12 | 78 |

| (5-Fluoro-thiazol-2-yl)-carbamate | 0.08 | 65 |

| (5-Formyl-thiazol-2-yl)-carbamate | 0.10 | 70 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Vinyl-thiazol-5-yl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling a thiazole derivative with a tert-butyl carbamate group. For example, tert-butyl isocyanate may react with a pre-functionalized 2-vinyl-thiazol-5-amine intermediate under inert atmospheres (e.g., nitrogen) . Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or triethylamine to accelerate carbamate formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) and vinyl C=C vibrations (~1630 cm⁻¹) .

- NMR : <sup>1</sup>H NMR identifies vinyl protons (δ 5.0–6.5 ppm, doublets) and tert-butyl groups (δ 1.2–1.5 ppm, singlet). <sup>13</sup>C NMR verifies the carbamate carbonyl (δ 150–155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies observed in the NMR and IR spectral data of this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR : Variable-temperature NMR resolves overlapping peaks caused by rotational barriers (e.g., tert-butyl group rotation) .

- 2D Correlation Spectroscopy (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers .

- Comparative IR Analysis : Contrast experimental spectra with computational predictions (DFT) for vibrational modes .

Q. What strategies are recommended for enhancing the stability of this compound under varying pH conditions?

- Methodological Answer : The compound is sensitive to hydrolysis in acidic/basic conditions. Stability can be improved via:

- Buffered Solutions : Store in neutral pH buffers (e.g., phosphate buffer, pH 7.4) at 4°C to slow hydrolysis .

- Lyophilization : Freeze-drying the compound in inert matrices (e.g., trehalose) preserves integrity for long-term storage .

- Protecting Group Alternatives : Replace tert-butyl with more stable groups (e.g., benzyl carbamates) if synthetic goals permit .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based or MS-coupled assays (e.g., substrate depletion) to measure inhibition of targets like proteases or kinases .

- Analog Synthesis : Modify the vinyl or thiazole moieties (e.g., halogenation, substituent addition) and test activity changes .

- Computational Docking : Perform molecular dynamics simulations to predict binding modes and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.